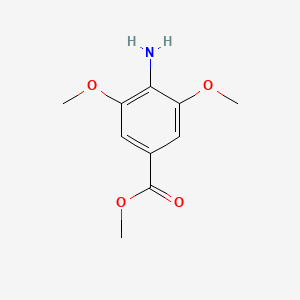

methyl 4-amino-3,5-dimethoxybenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 4-amino-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGKGWIHRFPXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Methyl 4 Amino 3,5 Dimethoxybenzoate

Reactions Involving the Aromatic Amine Group

The primary amino group attached to the aromatic ring is a nucleophilic center and can undergo a range of chemical reactions typical for arylamines.

Acylation and Amidation Reactions

The amino group of methyl 4-amino-3,5-dimethoxybenzoate readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an amide linkage. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct when an acyl chloride is used.

For example, the reaction with an acyl chloride, such as chloroacetyl chloride, would yield the corresponding N-acylated product. This type of reaction is fundamental in building more complex molecular architectures, often as a step in the synthesis of pharmaceuticals and other specialty chemicals. The general transformation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Table 1: Representative Acylation Reactions of Aromatic Amines

| Reactant | Acylating Agent | Solvent | Conditions | Product |

| Methyl 4-amino-3,5-dimethoxybenzoate | Acetyl chloride | Dichloromethane | Room Temperature, Base (e.g., Pyridine) | Methyl 4-acetamido-3,5-dimethoxybenzoate |

| p-Anisidine | Chloroacetyl chloride | Diethyl ether | 0°C to Room Temp | 2-chloro-N-(4-methoxyphenyl)acetamide researchgate.netresearchgate.net |

| Methyl 4-amino-3,5-dimethoxybenzoate | Benzoyl chloride | Tetrahydrofuran | Room Temperature, Base (e.g., Triethylamine) | Methyl 4-(benzamido)-3,5-dimethoxybenzoate |

Diazotization and Subsequent Transformations

A cornerstone of aromatic amine chemistry is the diazotization reaction, where a primary arylamine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). libretexts.org The resulting diazonium salt of methyl 4-amino-3,5-dimethoxybenzoate is a versatile intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, often with the aid of a copper(I) salt catalyst in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org

Common Sandmeyer and related transformations include:

Halogenation: Reaction with CuCl, CuBr, or KI yields the corresponding aryl chloride, bromide, or iodide. wikipedia.orgnih.gov For instance, treating the diazonium salt with copper(I) bromide would produce methyl 4-bromo-3,5-dimethoxybenzoate.

Cyanation: Using CuCN introduces a nitrile group, forming methyl 4-cyano-3,5-dimethoxybenzoate. libretexts.org This product can be further hydrolyzed to a carboxylic acid, extending the synthetic utility.

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group, converting the amine functionality to a phenol. wikipedia.org

Table 2: Diazotization and Sandmeyer Reaction Pathways

| Starting Material | Reagents | Intermediate | Subsequent Reagent | Product |

| Methyl 4-amino-3,5-dimethoxybenzoate | NaNO₂, H₂SO₄, 0-5 °C | Methyl 4-diazonium-3,5-dimethoxybenzoate salt | CuBr | Methyl 4-bromo-3,5-dimethoxybenzoate |

| Methyl 4-amino-3,5-dimethoxybenzoate | NaNO₂, HCl, 0-5 °C | Methyl 4-diazonium-3,5-dimethoxybenzoate salt | CuCN | Methyl 4-cyano-3,5-dimethoxybenzoate |

| 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | 1-Iodo-3,5-dimethoxybenzene | --- | 1-Iodo-3,5-dimethoxybenzene nih.gov |

| Methyl 4-amino-3,5-dimethoxybenzoate | NaNO₂, H₂SO₄, 0-5 °C | Methyl 4-diazonium-3,5-dimethoxybenzoate salt | H₂O, Heat | Methyl 4-hydroxy-3,5-dimethoxybenzoate |

Condensation Reactions with Carbonyl Compounds

The primary amine group can condense with aldehydes and ketones to form imines, also known as Schiff bases. rjptonline.orgdergipark.org.tr This reaction typically involves heating the amine and the carbonyl compound, often with acid catalysis and removal of water to drive the equilibrium toward the product. researchgate.net The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.comresearchgate.net

The formation of Schiff bases is a reversible process. The specific reaction conditions, such as solvent polarity and temperature, can influence the yield and stability of the resulting imine. mdpi.comnih.gov For example, condensing methyl 4-amino-3,5-dimethoxybenzoate with a substituted benzaldehyde (B42025) would yield a new, larger molecule with an imine linkage, which can be a target molecule itself or an intermediate for further reactions like reduction to a secondary amine.

Table 3: Representative Condensation Reactions

| Amine Reactant | Carbonyl Reactant | Solvent | Conditions | Product Type |

| Methyl 4-amino-3,5-dimethoxybenzoate | Benzaldehyde | Toluene | Reflux, Dean-Stark trap | Schiff Base (Imine) |

| 4-Aminobenzoic acid | 3,4-Dimethoxybenzaldehyde | N/A (Supersonic impacting) | Solvent-free | Schiff Base (Imine) core.ac.ukresearchgate.net |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | 2-Nitrobenzaldehyde | Acetonitrile | 50 °C | Hemiaminal/Schiff Base mdpi.comresearchgate.net |

| Methyl 4-amino-3,5-dimethoxybenzoate | Acetone | Ethanol (B145695) | Acid catalyst (e.g., acetic acid), Reflux | Schiff Base (Imine) |

Transformations of the Methyl Ester Moiety

The methyl ester group is the other major site of reactivity in the molecule, primarily undergoing nucleophilic acyl substitution.

Hydrolysis to Benzoic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3,5-dimethoxybenzoic acid. This transformation can be achieved under either acidic or basic conditions. jk-sci.com

Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification. The reaction is performed by heating the ester in water with a strong acid catalyst, such as sulfuric acid. chemguide.co.ukyoutube.com The reaction is an equilibrium process, and using a large excess of water drives it toward the carboxylic acid product. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. sparkl.me

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. jk-sci.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl. A final acidification step is required to protonate the resulting carboxylate salt to yield the neutral carboxylic acid. prepchem.com Saponification is often preferred for its irreversibility and generally high yields. jk-sci.com

Table 4: Ester Hydrolysis Reactions

| Reaction | Reagents | Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (catalyst) | Heat (Reflux) | 4-Amino-3,5-dimethoxybenzoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq) 2. HCl (aq) | 1. Heat (Reflux) 2. Acidification | 4-Amino-3,5-dimethoxybenzoic acid prepchem.com |

Transesterification Reactions

Transesterification is the process of exchanging the alcohol group of an ester with another. For methyl 4-amino-3,5-dimethoxybenzoate, this involves reacting it with a different alcohol (e.g., ethanol or benzyl (B1604629) alcohol) in the presence of an acid or base catalyst to produce a new ester and methanol (B129727). To drive the reaction to completion, the methanol byproduct is often removed by distillation as it is formed.

Modern methods may employ metal-based catalysts, such as those containing titanium or zirconium, which can facilitate the reaction under milder conditions. researchgate.netmdpi.comproquest.com For example, heating the methyl ester with an excess of benzyl alcohol in the presence of a suitable catalyst would yield benzyl 4-amino-3,5-dimethoxybenzoate.

Table 5: Representative Transesterification Reaction

| Substrate | Reagent Alcohol | Catalyst | Conditions | Product |

| Methyl 4-amino-3,5-dimethoxybenzoate | Ethanol | H₂SO₄ or NaOEt | Reflux, Removal of Methanol | Ethyl 4-amino-3,5-dimethoxybenzoate |

| Methyl 4-amino-3,5-dimethoxybenzoate | Benzyl Alcohol | Titanium(IV) isopropoxide | Heat | Benzyl 4-amino-3,5-dimethoxybenzoate |

| Methyl benzoate (B1203000) | Methanol | Titanium-based catalyst (Ti-4) | Toluene | (Isotopic exchange or no net reaction) researchgate.net |

Reduction to Benzyl Alcohol Derivatives

The transformation of the methyl ester group in methyl 4-amino-3,5-dimethoxybenzoate to a primary alcohol, yielding (4-amino-3,5-dimethoxyphenyl)methanol, is a fundamental reduction reaction in organic synthesis. This conversion is typically achieved using powerful reducing agents capable of reducing esters.

Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent widely used for the reduction of esters and carboxylic acids to primary alcohols. The reaction with methyl 4-amino-3,5-dimethoxybenzoate would proceed via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then further reduced by another equivalent of hydride to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the final benzyl alcohol derivative.

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can also be employed for the reduction of esters, often requiring higher temperatures or the use of co-solvents to enhance its reactivity. google.com A US patent describes a process for producing 4-aminobenzyl alcohol derivatives from their corresponding lower-alkyl benzoates using sodium borohydride in a lower alkanol solvent, such as ethanol or methanol, sometimes with the addition of water. google.com

Table 1: Reagents for the Reduction of Methyl 4-Amino-3,5-dimethoxybenzoate

| Reagent | Formula | Typical Conditions | Product |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | (4-amino-3,5-dimethoxyphenyl)methanol |

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, potentially with heating | (4-amino-3,5-dimethoxyphenyl)methanol |

Electrophilic Aromatic Substitution Reactivity

The benzene (B151609) ring of methyl 4-amino-3,5-dimethoxybenzoate is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating amino (-NH₂) group and two moderately activating methoxy (B1213986) (-OCH₃) groups. These groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. Conversely, the methyl ester (-COOCH₃) group is a deactivating meta-director.

The directing effects of the substituents on the aromatic ring are as follows:

Amino group (-NH₂): Strongly activating, ortho-, para-director.

Methoxy groups (-OCH₃): Activating, ortho-, para-director.

Methyl ester group (-COOCH₃): Deactivating, meta-director.

In the case of methyl 4-amino-3,5-dimethoxybenzoate, the positions ortho to the powerful amino group (positions 2 and 6) are the most activated and sterically accessible for electrophilic attack. The methoxy groups further enhance the electron density at these positions. The deactivating effect of the methyl ester at the para position is overridden by the strong activation from the amino and methoxy groups.

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be complicated. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing deactivator. stackexchange.comyoutube.com This can lead to a mixture of products, including a significant amount of the meta-nitro derivative. stackexchange.comyoutube.com To achieve selective para-nitration, the amino group is often first protected by acetylation to form an amide, which is less basic and still an ortho-, para-director. youtube.com

Halogenation: The high activation of the ring makes halogenation with reagents like bromine water or chlorine feasible, often leading to poly-halogenated products. For selective mono-halogenation, milder conditions and specific halogenating agents are required. For instance, regioselective chlorination and bromination of unprotected anilines have been achieved using copper(II) halides in ionic liquids, favoring para-substitution. beilstein-journals.org

Palladium-Catalyzed Coupling Reactions at Substituted Positions (Insights from Halogenated Analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While methyl 4-amino-3,5-dimethoxybenzoate itself is not a typical substrate for these reactions, its halogenated analogs are valuable precursors. The insights gained from the reactivity of these halogenated derivatives are crucial for the synthetic utility of this class of compounds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov Halogenated analogs of methyl 4-amino-3,5-dimethoxybenzoate, such as a bromo-substituted derivative, can readily participate in these reactions. For example, an ortho-bromoaniline derivative can be coupled with various boronic esters to introduce a wide range of substituents. nih.gov This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by palladium. wikipedia.org An iodo- or bromo-substituted analog of methyl 4-amino-3,5-dimethoxybenzoate could serve as the aryl halide component in a Heck reaction, allowing for the introduction of vinyl groups onto the aromatic ring. These reactions are typically carried out in the presence of a base and a phosphine (B1218219) ligand. thieme-connect.de

Table 2: Palladium-Catalyzed Coupling Reactions with Halogenated Analogs

| Reaction | Halogenated Analog | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Bromide | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative |

| Heck | Aryl Iodide/Bromide | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base, Ligand | Substituted alkene |

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of methyl 4-amino-3,5-dimethoxybenzoate—the amino, methoxy, and methyl ester groups—each exhibit distinct reactivity towards oxidation and reduction.

Oxidation: The primary aromatic amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various functional groups, including nitroso or nitro compounds. openaccessjournals.comrsc.org For instance, oxidation with peroxy acids can yield the corresponding nitro derivative. mdpi.com The presence of multiple electron-donating groups on the ring makes it particularly sensitive to oxidation.

The methoxy groups (-OCH₃) are generally stable to oxidation. However, under forcing conditions, demethylation can occur. A method for the selective demethylation of the middle methoxy group in ortho-trimethoxybenzene compounds using ZrCl₄ as a catalyst has been reported, suggesting that cleavage of the methyl-oxygen bond is possible. google.com

Reduction: The reduction of the methyl ester group to a benzyl alcohol has been discussed in section 3.2.3.

The amino group is already in its most reduced state. The methoxy groups are generally resistant to reduction under standard catalytic hydrogenation or chemical reduction conditions used for other functional groups.

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of an organic compound. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

While the specific ¹H NMR spectrum for methyl 4-amino-3,5-dimethoxybenzoate is not publicly available, a theoretical analysis based on its structure allows for the prediction of expected signals. The spectrum would feature distinct signals for the aromatic protons, the methoxy (B1213986) protons, the methyl ester protons, and the amine protons. The chemical shifts (δ) of the two equivalent aromatic protons would be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the ester group. The integration of this signal would correspond to two protons. The two methoxy groups would likely appear as a sharp singlet, integrating to six protons, due to their chemical equivalence. The methyl group of the ester would also present as a singlet, integrating to three protons. The amino group protons would appear as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For methyl 4-amino-3,5-dimethoxybenzoate, distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the methoxy and ester groups. The chemical shifts of the aromatic carbons would be diagnostic in confirming the substitution pattern on the benzene (B151609) ring. The carbon attached to the amino group (C4) and the carbons bearing the methoxy groups (C3 and C5) would be significantly shielded, appearing at higher fields, while the carbon attached to the carboxylate group (C1) would be deshielded.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, although for this specific molecule with its isolated aromatic protons, limited correlations would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signals to their respective carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Under Electron Impact (EI) ionization, methyl 4-amino-3,5-dimethoxybenzoate would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the methyl group from the ester (M⁺ - 15), the methoxy group (M⁺ - 31), or the entire methoxycarbonyl group (M⁺ - 59). The specific fragmentation pattern would provide a fingerprint for the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₀H₁₃NO₄. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

While detailed, publicly available spectroscopic data tables for methyl 4-amino-3,5-dimethoxybenzoate are not readily found, the compound has been identified as a key intermediate in the synthesis of 4-halogen-substituted analogs of Trimethoprim. researchgate.net In such synthetic work, the structural confirmation of this intermediate would have been unequivocally established using the advanced spectroscopic methodologies described above.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For methyl 4-amino-3,5-dimethoxybenzoate, an IR spectrum would reveal distinct absorption bands corresponding to its primary functional groups: the amino group (-NH₂), the ester group (-COOCH₃), the methoxy groups (-OCH₃), and the substituted benzene ring. Analysis of related compounds in the literature allows for the prediction of the characteristic vibrational frequencies. nist.govnist.govresearchgate.net The symmetric and asymmetric stretching vibrations of the N-H bonds in the amino group are typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group is expected to produce a strong, sharp peak around 1700 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups, along with the aromatic C=C bond vibrations, would appear in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected IR Absorption Bands for Methyl 4-amino-3,5-dimethoxybenzoate This table is illustrative, based on characteristic frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| Ester (C=O) | C=O Stretch | 1680 - 1720 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester/Methoxy | C-O Stretch | 1100 - 1300 |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

The prerequisite for any SCXRD analysis is the availability of a high-quality single crystal. For organic compounds like methyl 4-amino-3,5-dimethoxybenzoate, several techniques are commonly employed to grow suitable crystals. nih.gov

One of the most prevalent methods is the slow evaporation of a solvent from a saturated solution. uni-marburg.de The compound is dissolved in an appropriate solvent, such as ethanol (B145695) or methanol (B129727), at or near room temperature. researchgate.netmdpi.com The solution is then left undisturbed in a container with a small opening, allowing the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

Another common technique is slow cooling. uni-marburg.de The compound is dissolved in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool down gradually. As the temperature decreases, the solubility of the compound drops, leading to crystallization. The rate of cooling is a critical parameter that must be controlled to prevent rapid precipitation and encourage the growth of large, single crystals. Other methods, such as vapor diffusion or melt-growth techniques like the Czochralski method, can also be utilized depending on the thermal properties of the compound. rsc.org

Once a suitable crystal is obtained, SCXRD analysis provides precise atomic coordinates. From this data, the molecular conformation can be thoroughly investigated. For methyl 4-amino-3,5-dimethoxybenzoate, key areas of interest include the planarity of the benzene ring and the orientation of the amino, methoxy, and methyl ester substituents.

The planarity of the molecule is typically assessed by calculating the root-mean-square (r.m.s.) deviation of the atoms from a best-fit plane. Studies on closely related isomers, such as methyl 2-amino-4,5-dimethoxybenzoate, have shown that the core structure can be essentially planar, with r.m.s. deviations as low as 0.049 Å. iucr.orgdntb.gov.ua The planarity is further confirmed by examining the dihedral angles between the plane of the benzene ring and the planes defined by the substituent groups. Intramolecular hydrogen bonds, for instance between an amino hydrogen and an ester oxygen, can "lock" substituents into a coplanar orientation with the ring. iucr.org

Table 2: Illustrative Crystallographic Data for a Benzoate (B1203000) Derivative This table shows the type of data obtained from SCXRD analysis, based on the published structure of an isomer, methyl 2-amino-4,5-dimethoxybenzoate. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₄ |

| Formula Weight | 211.21 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 11.1933 (4) |

| b (Å) | 7.7564 (3) |

| c (Å) | 13.7728 (5) |

| β (°) | 121.741 (2) |

| Volume (ų) | 1016.91 (7) |

Beyond the structure of a single molecule, SCXRD reveals how multiple molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions, which are critical for the stability of the solid state. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Currently, there is a notable absence of specific studies in published literature that apply Density Functional Theory (DFT) to elucidate the electronic structure and predict the reactivity of methyl 4-amino-3,5-dimethoxybenzoate. While DFT is a common method for such analyses, research has instead concentrated on the derivatives of this compound. For example, DFT calculations are often performed on the final antimicrobial products to understand their structure-activity relationships, but the foundational electronic properties of the methyl 4-amino-3,5-dimethoxybenzoate precursor have not been a primary focus of these investigations.

Molecular Dynamics Simulations for Conformational Stability Analysis

Similar to the status of DFT calculations, specific molecular dynamics (MD) simulations aimed at analyzing the conformational stability of isolated methyl 4-amino-3,5-dimethoxybenzoate are not documented in the available scientific literature. MD simulations are a powerful tool for understanding the dynamic behavior of molecules, yet the research community has seemingly prioritized the application of this technique to the larger, more complex structures synthesized from this intermediate.

Reaction Pathway and Transition State Modeling

The synthesis of various compounds from methyl 4-amino-3,5-dimethoxybenzoate is well-documented. However, detailed computational modeling of the reaction pathways and the associated transition states involving this specific molecule as a reactant is not readily found in published research. Such studies would provide valuable insights into the mechanisms of these reactions but appear to be a niche that has not been extensively explored.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

While experimental spectroscopic data for methyl 4-amino-3,5-dimethoxybenzoate likely exists in various laboratory records, the prediction of its spectroscopic parameters through quantum chemical methods has not been a subject of published academic studies. Such theoretical predictions could complement experimental findings and aid in the structural elucidation of this compound, but this area of research remains to be addressed.

Ligand-Receptor Interaction Modeling (Focus on molecular recognition and binding mechanisms)

The role of methyl 4-amino-3,5-dimethoxybenzoate as a ligand in molecular recognition and binding mechanisms has not been a focus of computational modeling studies. Research in this domain is typically directed towards the final products, where understanding the interaction with biological receptors is paramount for drug design and development. Consequently, there is a lack of available data on the specific binding mechanisms and molecular recognition properties of methyl 4-amino-3,5-dimethoxybenzoate itself.

Synthesis and Chemical Exploration of Derivatives and Analogs of Methyl 4 Amino 3,5 Dimethoxybenzoate

Structural Modifications at the Amine Functional Group

The primary amino group on the aromatic ring is a key site for nucleophilic reactions, allowing for the introduction of a wide range of substituents through alkylation, arylation, and acylation reactions.

Alkylation and Arylation Strategies

The nitrogen atom of the amino group can be functionalized through the introduction of alkyl and aryl moieties. N-alkylation is a common transformation that enhances the lipophilicity and can modulate the electronic properties of the molecule. A direct method for the synthesis of N,N-dialkylated derivatives is exemplified by the methylation of 4-amino-3,5-dimethoxybenzoic acid. This reaction can be carried out using dimethyl sulfate (B86663) in the presence of a base, such as potassium carbonate, in a suitable solvent like a lower aliphatic ketone, to yield methyl 4-(dimethylamino)-3,5-dimethoxybenzoate. google.com

More general approaches for N-alkylation of 4-aminobenzoic acid (PABA) and its esters involve the use of various alkylating agents in the presence of a base. nih.gov For instance, reductive amination provides a pathway to mono-N-alkylated products. acs.org While direct N-arylation is less common, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could potentially be employed to form N-aryl derivatives, though this would require careful optimization to prevent competing reactions at other sites.

| Derivative Name | Starting Material | Reagents | Key Findings |

| Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate | 4-Amino-3,5-dimethoxybenzoic acid | Dimethyl sulfate, Base (e.g., K2CO3) | Efficient N,N-dimethylation of the primary amine. google.com |

| N-Alkyl 4-aminobenzoate (B8803810) esters | 4-Aminobenzoic acid esters | Alkyl halides, Base | General method for introducing various alkyl groups. nih.gov |

Formation of Amides and Ureas

The nucleophilic character of the amino group facilitates its reaction with acylating agents to form stable amide bonds. This transformation is typically achieved by reacting methyl 4-amino-3,5-dimethoxybenzoate with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. This reaction introduces an N-acyl substituent, significantly altering the molecule's steric and electronic profile.

Similarly, the amino group can react with isocyanates to form urea (B33335) derivatives. This reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. Alternatively, ureas can be synthesized through methods like the Hofmann rearrangement of primary amides in the presence of an amine, or by using activating agents like carbonyldiimidazole that mediate the Lossen rearrangement of hydroxamic acids. organic-chemistry.org These synthetic routes provide access to a broad class of compounds with diverse substitution patterns on the urea moiety.

| Derivative Type | General Method | Reagents | Product Structure |

| Amide | Acylation | Acyl chloride or Acid anhydride, Base | R-CO-NH-Ar |

| Urea | Reaction with Isocyanate | R-N=C=O | R-NH-CO-NH-Ar |

| Urea | Lossen Rearrangement | Hydroxamic acid, Amine, Activating Agent (e.g., 4-NBsOXY) | R-NH-CO-NH-Ar |

Derivatization of the Methoxy (B1213986) Groups

The two methoxy groups at positions 3 and 5 are generally stable ether linkages. Their primary mode of derivatization involves cleavage to reveal phenolic hydroxyl groups. This O-demethylation reaction increases the molecule's polarity and introduces new sites for further functionalization, such as O-alkylation or esterification.

The cleavage of aryl methyl ethers is a challenging transformation due to the high stability of the C(sp²)–O bond. Various reagents have been developed to achieve this. Lewis acids, such as aluminum halides (e.g., AlCl₃, AlBr₃), are commonly used, often in conjunction with a soft nucleophile like ethanethiol, to facilitate ether cleavage. rsc.org These reactions can be chemo- and regioselective, with studies showing that AlCl₃ can selectively demethylate a methoxy group positioned ortho to an electron-withdrawing group. researchgate.net

Another effective method involves using acidic concentrated lithium bromide (ACLB). osti.govnih.gov This system can demethylate lignin-derived aromatic compounds under relatively moderate conditions (e.g., 110 °C). nih.gov Research indicates that substrates with two methoxy groups, like syringol derivatives (structurally related to the target compound), demethylate faster than those with one. nih.gov The presence of other functional groups on the ring significantly influences the reaction's outcome. Electron-donating groups tend to promote demethylation, while electron-withdrawing groups have a retarding effect. osti.govnih.gov The resulting di-hydroxy derivative, methyl 4-amino-3,5-dihydroxybenzoate, is a valuable intermediate for synthesizing more complex structures, including benzoxazines.

Transformations of the Ester Group to Alternative Carboxylic Acid Derivatives

The methyl ester group is a versatile handle for conversion into other carboxylic acid derivatives. The most fundamental transformation is its hydrolysis to the corresponding carboxylic acid, 4-amino-3,5-dimethoxybenzoic acid. chemicalbook.com This is typically achieved under basic conditions, for example, by heating with sodium hydroxide (B78521) in an aqueous-alcoholic solution, followed by acidification. chemspider.com The resulting carboxylic acid is a key intermediate that can be activated and coupled with various nucleophiles.

Once the carboxylic acid is obtained, it can be converted into a range of derivatives. For example, reaction with thionyl chloride or oxalyl chloride would yield the highly reactive acyl chloride, which can then be treated with amines or alcohols to form amides or different esters, respectively. Direct amidation of the ester is also possible, though often requires harsher conditions or specific catalysts, such as manganese(I)-based systems that can facilitate the reaction between esters and amines. organic-chemistry.org Another important derivative is the hydrazide, formed by reacting the methyl ester with hydrazine (B178648) hydrate, which serves as a crucial building block for synthesizing various five-membered heterocycles.

Fusion with Heterocyclic Systems for Novel Scaffolds (e.g., Quinazolinones, Benzoxazines, Imidazoquinazolines)

The functional groups of methyl 4-amino-3,5-dimethoxybenzoate and its isomers serve as ideal starting points for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal and materials chemistry.

Quinazolinones: The synthesis of the quinazolinone ring system often starts from 2-aminobenzoic acid (anthranilic acid) or its esters. researchgate.netorganic-chemistry.orgresearchgate.net While the target molecule is a 4-amino isomer, its 2-amino isomer, methyl 2-amino-3,5-dimethoxybenzoate, would be a direct precursor. A common route involves the condensation of a 2-aminobenzoate (B8764639) with a one-carbon source, such as formamide (B127407), or reaction with an acyl chloride followed by cyclization with an amine source like ammonia (B1221849) or hydrazine. researchgate.netnih.gov For example, 2-aminobenzoic acid can be cyclized with formamide at high temperatures to produce the basic quinazolin-4(3H)-one structure. researchgate.net

Benzoxazines: Benzoxazine (B1645224) synthesis typically involves the Mannich-like condensation of a phenol, a primary amine, and formaldehyde (B43269). researchgate.netresearchgate.net To utilize methyl 4-amino-3,5-dimethoxybenzoate for this purpose, the methoxy groups would first need to be demethylated to yield methyl 4-amino-3,5-dihydroxybenzoate, a substituted aminophenol. This intermediate could then react with formaldehyde and another primary amine, or potentially undergo an intramolecular reaction if the ester were reduced to an aminomethyl group, to form a benzoxazine ring. More direct routes involve the cyclization of o-aminophenols with cyanating agents. nih.gov

Imidazoquinazolines: This more complex, fused heterocyclic system can be constructed through multi-step sequences. One approach involves a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling reaction. acs.org For instance, a substituted 2-(2-bromophenyl)-1H-imidazole can be coupled with an amine, followed by cyclization to form the imidazo[1,2-c]quinazoline core. acs.org Another strategy involves the reaction of 2-chlorobenzaldehydes with 2-aminobenzimidazole. While not a direct route from methyl 4-amino-3,5-dimethoxybenzoate, its derivatives could be modified to create the necessary precursors for such cyclizations. acs.org

Isomeric and Positional Substitution Effects on Chemical Behavior

The relative positions of the amino, ester, and methoxy groups on the benzene (B151609) ring profoundly impact the molecule's chemical behavior, including its acidity, basicity, and reactivity in cyclization reactions. Comparing the properties of ortho-, meta-, and para-aminobenzoic acids provides a fundamental understanding of these effects. nih.gov

In the gas phase, para-aminobenzoic acid is protonated at the carboxylic acid site, whereas the ortho- and meta-isomers are protonated at the more basic amino group. nih.gov This difference is attributed to resonance and inductive effects. In the para-isomer, the electron-donating amino group increases the electron density on the carbonyl oxygen of the ester through resonance, but this effect is balanced by other factors influencing protonation.

For ortho-aminobenzoic acid, the proximity of the amino and carboxylic acid groups leads to intramolecular hydrogen bonding between the carboxylic proton and the amine's lone pair. stackexchange.comechemi.com This interaction stabilizes the neutral molecule, making the proton harder to remove and thus decreasing its acidity compared to the para-isomer, despite the "ortho effect" which typically enhances the acidity of substituted benzoic acids. stackexchange.comechemi.com

In methyl 4-amino-3,5-dimethoxybenzoate, the central amino group is flanked by two electron-donating methoxy groups. This arrangement significantly increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to an unsubstituted aminobenzoate. Conversely, these methoxy groups also donate electron density into the ring, which can influence the reactivity of the ester group. The symmetrical substitution pattern (C₂ᵥ symmetry) also leads to distinct spectroscopic signatures compared to its unsymmetrical isomers, such as methyl 3-amino-4,5-dimethoxybenzoate or methyl 2-amino-3,5-dimethoxybenzoate. These isomeric differences are critical in directing the regioselectivity of further reactions, particularly in the synthesis of fused heterocyclic systems where a specific arrangement of functional groups is required for cyclization. researchgate.net

| Isomer | Key Positional Feature | Predicted Chemical Behavior |

| Ortho-aminobenzoic acid | Amino and carboxyl groups are adjacent. | Prone to intramolecular hydrogen bonding, which decreases acidity. Favored protonation on the amine group. nih.govstackexchange.com |

| Meta-aminobenzoic acid | Amino group is meta to the carboxyl group. | Resonance effect of the amino group does not extend to the carboxyl group. Favored protonation on the amine group. nih.gov |

| Para-aminobenzoic acid | Amino and carboxyl groups are opposite. | Resonance effect of the amino group is active. Favored protonation on the carboxyl group. nih.gov |

| Methyl 4-amino-3,5-dimethoxybenzoate | Amino group is flanked by two methoxy groups. | Enhanced basicity of the amino group due to two electron-donating methoxy groups. Symmetrical structure. |

Advanced Research Applications As Chemical Probes and Synthetic Intermediates

Role as a Key Intermediate in Complex Organic Synthesis

Methyl 4-amino-3,5-dimethoxybenzoate serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its functional groups provide reactive sites for building intricate molecular architectures. A significant example of its application is in the synthesis of the antibacterial agent, aditoprim (B1665538). google.com The process highlights the strategic importance of the 4-amino-3,5-dimethoxybenzoate core.

The synthesis begins with a more readily available starting material, 4-amino-3,5-dibromobenzoic acid, which is converted to 4-amino-3,5-dimethoxybenzoic acid. google.com This key transformation involves the replacement of bromine atoms with methoxy (B1213986) groups. The resulting acid is then esterified and subsequently methylated to produce methyl 4-(dimethylamino)-3,5-dimethoxybenzoate. google.com This intermediate is then transformed into aditoprim through further steps. google.com This synthetic route has been identified as a more economically viable path for producing aditoprim, underscoring the value of the intermediates involved. google.com

Table 1: Key Synthetic Steps Involving the 4-amino-3,5-dimethoxybenzoate Core

| Step | Starting Material | Key Reagents | Intermediate Product | Final Product (in pathway) |

|---|---|---|---|---|

| 1 | 4-amino-3,5-dibromobenzoic acid | Alkali methylate, Cu₂O, Dimethylformamide | 4-amino-3,5-dimethoxybenzoic acid | - |

| 2 | 4-amino-3,5-dimethoxybenzoic acid | Dimethyl sulfate (B86663), Potassium carbonate, Ethyl methyl ketone | Methyl 4-amino-3,5-dimethoxybenzoate | - |

Precursor for Advanced Materials Chemistry Research

While extensive, documented applications of methyl 4-amino-3,5-dimethoxybenzoate as a direct precursor in advanced materials are not widespread in prominent literature, its molecular structure presents significant potential. Chemical suppliers categorize it as a "Material Building Block," which points to its latent utility in materials science. bldpharm.com The potential stems from its distinct functional groups—the primary amine (-NH₂), the methyl ester (-COOCH₃), and the two methoxy groups (-OCH₃).

The primary amine can be a site for polymerization reactions, such as the formation of polyamides or polyimides. It can also be modified to create ligands capable of coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.net The ester group could be hydrolyzed to a carboxylic acid, providing another reactive handle for creating polyesters or other functional polymers. The methoxy groups influence the solubility and electronic properties of any resulting material. Therefore, while specific examples are sparse, the compound is a promising candidate for research into new functional organic materials.

Utilization in Analytical Method Development and Validation (e.g., HPLC Standards)

In analytical chemistry, pure chemical compounds are essential for the development and validation of quantitative methods, such as High-Performance Liquid Chromatography (HPLC). A compound like methyl 4-amino-3,5-dimethoxybenzoate can serve as a reference standard to ensure an analytical method is accurate, precise, and reliable. While a specific validated HPLC method for this exact compound is not detailed in the searched literature, methods for structurally similar compounds, like methyl 4-amino-3-methoxybenzoate, illustrate the process. sielc.com

When developing an HPLC method, the reference standard is used to establish key validation parameters. A solution of known concentration is injected into the HPLC system to determine its retention time, which allows for its identification in a mixture. The standard is then used to test the method's performance according to established guidelines.

Table 2: Typical HPLC Method Validation Parameters

| Parameter | Description | Purpose |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Confirms that the detector response is proportional to the amount of compound present over a specific range. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Measures how close the experimental measurement is to the actual concentration of the standard. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Assesses the repeatability and reproducibility of the method, ensuring consistent results. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Defines the sensitivity of the method for detecting the presence of the compound. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Establishes the lowest concentration of the compound that can be reliably measured. |

This validation process ensures that any future analysis of samples containing methyl 4-amino-3,5-dimethoxybenzoate will produce dependable and accurate quantitative data.

Mechanistic Studies of Chemical Reactions (Focus on reaction pathways and kinetics)

Methyl 4-amino-3,5-dimethoxybenzoate and its synthesis are subjects for mechanistic studies that investigate reaction pathways and kinetics. Understanding how the compound is formed, the role of catalysts, and the effect of reaction conditions is fundamental to improving synthetic efficiency.

The synthesis from 4-amino-3,5-dibromobenzoic acid involves a copper-catalyzed methoxide (B1231860) substitution. google.com Mechanistic studies would focus on the role of the Cu₂O catalyst, exploring how it facilitates the displacement of bromide ions with methoxide ions. Such studies might investigate the oxidation state of the copper during the catalytic cycle and the structure of the reaction intermediates.

Kinetic studies involve monitoring the reaction over time to understand its rate. For example, in the related Fischer esterification of 4-amino-3-nitrobenzoic acid, researchers established a reasonable reaction time by measuring the product yield at various intervals. A similar approach can be applied to the synthesis of methyl 4-amino-3,5-dimethoxybenzoate to optimize conditions like temperature and reaction duration for maximum yield.

Table 3: Example of Kinetic Analysis Data from a Related Esterification

| Reaction Time | Product Yield |

|---|---|

| 30 minutes | Workable yield |

| 1 hour | Reasonable yield for isolation |

| 2 hours | Increased yield |

| 16 hours | Highest yield |

Data derived from a study on a similar compound to illustrate the principle of kinetic analysis.

By studying these pathways and kinetics, chemists can refine synthetic protocols, reduce waste, and lower the cost of producing this valuable intermediate. google.com

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Strategies

Current synthetic routes to methyl 4-amino-3,5-dimethoxybenzoate and related structures often involve multiple steps, including nitration followed by reduction, or the use of potentially hazardous reagents. nih.govmdpi.comprepchem.com Future research will likely focus on developing more efficient, sustainable, and safer synthetic strategies.

One promising avenue is the exploration of catalytic C-H amination . This would allow for the direct introduction of the amino group onto the aromatic ring, potentially reducing the number of synthetic steps. researchgate.net Another area of interest is the use of flow chemistry . youtube.com This technique offers precise control over reaction parameters, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. youtube.com The development of chemoenzymatic methods, such as those using immobilized nitroreductases, also presents a green alternative to traditional reduction methods that often rely on heavy metal catalysts. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic C-H Amination | Fewer synthetic steps, increased atom economy | Development of selective and robust catalysts |

| Flow Chemistry | Enhanced safety, improved yield and selectivity, amenability to automation | Optimization of reactor design and reaction conditions |

| Chemoenzymatic Synthesis | Mild reaction conditions, high selectivity, reduced environmental impact | Enzyme immobilization and development of robust biocatalysts |

Exploration of Unconventional Chemical Transformations

Beyond improving existing synthetic methods, future research should also investigate novel chemical transformations of methyl 4-amino-3,5-dimethoxybenzoate. The presence of multiple functional groups—the amino, methoxy (B1213986), and ester moieties—provides a rich platform for chemical exploration.

For instance, the amino group can be a handle for a variety of transformations, including diazotization followed by substitution to introduce a wide range of functionalities. The electron-rich aromatic ring is susceptible to electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered. Research into the reactivity of the ester group could lead to the synthesis of novel amides, hydrazides, or other derivatives with potentially interesting biological or material properties.

Application of Advanced Analytical and Characterization Techniques

A deeper understanding of the properties and behavior of methyl 4-amino-3,5-dimethoxybenzoate and its derivatives will be facilitated by the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry are crucial, more sophisticated techniques can provide unprecedented insights.

In situ reaction monitoring using techniques like NMR or infrared spectroscopy can provide real-time kinetic data and help identify transient intermediates, leading to a more complete understanding of reaction mechanisms. iastate.edumpg.deacs.orgspectroscopyonline.com For solid-state applications, advanced X-ray diffraction techniques can elucidate detailed crystal structures and packing arrangements, which are critical for understanding the properties of materials derived from this compound. researchgate.netnih.gov Furthermore, techniques for chiral analysis, such as chiral chromatography, will be essential if enantiomerically pure derivatives are synthesized. wikipedia.orguniroma1.it

| Analytical Technique | Information Gained | Research Application |

|---|---|---|

| In situ NMR/IR Spectroscopy | Reaction kinetics, intermediate identification, mechanistic insights | Optimization of synthetic protocols, understanding reaction pathways |

| Advanced X-ray Diffraction | Crystal structure, packing analysis, solid-state interactions | Design of crystalline materials, understanding structure-property relationships |

| Chiral Chromatography | Enantiomeric purity, separation of stereoisomers | Development of stereoselective syntheses, analysis of chiral derivatives |

Deeper Integration of Computational Methods for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT) , has become an invaluable tool in modern chemical research. researchgate.netacs.org In the context of methyl 4-amino-3,5-dimethoxybenzoate, DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. researchgate.net

Future research will likely see a deeper integration of these methods for the predictive design of new molecules. By calculating properties such as the energies of frontier molecular orbitals (HOMO and LUMO), it is possible to estimate the reactivity and potential applications of novel derivatives before they are synthesized in the lab. researchgate.net This computational pre-screening can save significant time and resources by prioritizing the most promising candidates for synthesis and testing. Furthermore, computational studies can aid in understanding intermolecular interactions, which is crucial for the design of functional materials. acs.org

Design of Functional Materials Precursors with Tailored Properties

The structure of methyl 4-amino-3,5-dimethoxybenzoate makes it an attractive building block for the synthesis of functional materials. The amino and ester groups can serve as reactive sites for polymerization or for incorporation into larger molecular architectures.

One particularly promising area is the use of aminobenzoate derivatives as ligands for the synthesis of Metal-Organic Frameworks (MOFs) . nih.govfrontiersin.orgnih.govresearchgate.netrsc.org MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. researchgate.netrsc.org By modifying the structure of the aminobenzoate ligand, it may be possible to tune the properties of the resulting MOF, such as its pore size, surface area, and chemical functionality. The amino groups within the MOF structure can be particularly beneficial for applications like CO2 capture. rsc.org Future work could focus on synthesizing a variety of aminobenzoate derivatives and exploring their use in the creation of novel MOFs with tailored properties for specific applications.

| Functional Material | Potential Application | Key Design Strategy |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Gas storage (e.g., CO2 capture), catalysis, sensing | Modification of the aminobenzoate ligand to control pore size and functionality |

| Polymers | High-performance plastics, specialty polymers | Utilization of the amino and ester groups for polymerization reactions |

| Liquid Crystals | Display technologies, optical materials | Design of derivatives with appropriate molecular shape and intermolecular interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-amino-3,5-dimethoxybenzoate, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves sequential functionalization of a benzoic acid derivative. A plausible route includes:

Esterification : React 4-amino-3,5-dimethoxybenzoic acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to form the methyl ester .

Protection of the amino group : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during methoxy group introduction .

Purification : Recrystallization or column chromatography to isolate the product.

- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reagents. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are essential for confirming the structure and purity of methyl 4-amino-3,5-dimethoxybenzoate?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C3/C5, amino at C4) .

- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (C₁₀H₁₃NO₄, calculated 227.08 g/mol) .

- HPLC : Purity assessment (>95% recommended for biological studies) .

Advanced Research Questions

Q. How does the amino group in methyl 4-amino-3,5-dimethoxybenzoate influence its reactivity in nucleophilic substitution reactions compared to hydroxyl or methoxy analogs?

- Mechanistic Insight : The amino group acts as a strong electron-donating group, activating the aromatic ring toward electrophilic substitution. Compared to hydroxyl or methoxy groups, it may:

- Increase reactivity in acylation or alkylation due to lone-pair donation.

- Require protection (e.g., acetylation) to avoid undesired side reactions .

- Experimental Design :

- Compare reaction rates with methyl 4-hydroxy-3,5-dimethoxybenzoate under identical conditions (e.g., Friedel-Crafts alkylation) .

- Monitor byproduct formation via LC-MS to assess selectivity .

Q. What strategies can resolve contradictory reports on the biological activity of methyl 4-amino-3,5-dimethoxybenzoate in antimicrobial assays?

- Data Reconciliation Framework :

Purity Validation : Ensure compounds are ≥98% pure (via HPLC) to exclude impurities as confounding factors .

Assay Standardization : Use consistent microbial strains, growth media, and incubation conditions.

Structural Confirmation : Verify batch-to-batch consistency with NMR to rule out isomerization or degradation .

- Case Study : If Study A reports MIC = 10 µg/mL (Gram-positive) and Study B finds no activity, test both groups’ samples under unified protocols to identify methodological variability .

Q. How can computational modeling guide the design of methyl 4-amino-3,5-dimethoxybenzoate derivatives with enhanced pharmacokinetic properties?

- Methodology :

- Docking Studies : Predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target ~2.5 for oral bioavailability) and reduce hepatotoxicity risks .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。